2-(1-Aminobutyl)-4-bromo-6-chlorophenol chemical properties
2-(1-Aminobutyl)-4-bromo-6-chlorophenol chemical properties
[1]
Executive Summary
2-(1-Aminobutyl)-4-bromo-6-chlorophenol (CAS: 1824394-59-3) is a specialized halogenated aminophenol derivative belonging to the class of Betti bases . Structurally, it features a phenol core substituted with a bromine atom at the para position, a chlorine atom at one ortho position, and a 1-aminobutyl group at the remaining ortho position.
This compound represents a strategic scaffold in medicinal chemistry, combining the lipophilic, membrane-disrupting properties of polyhalogenated phenols with the target-binding capability of a primary aliphatic amine. Its zwitterionic nature and chiral center at the
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Structural Analysis
The molecule possesses a chiral center at the C1 position of the butyl chain, allowing for the existence of
| Property | Value / Descriptor |
| CAS Number | 1824394-59-3 |
| IUPAC Name | 2-(1-aminobutyl)-4-bromo-6-chlorophenol |
| Molecular Formula | |
| Molecular Weight | 278.57 g/mol |
| Physical State | Solid (typically white to pale beige crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water (pH dependent) |
Predicted Physicochemical Parameters
The following values are derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated Betti bases.
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Acidity (Phenol pKa): ~7.8 – 8.2
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Rationale: The electron-withdrawing effects of Chlorine (
) and Bromine ( ) increase the acidity of the phenol relative to unsubstituted phenol (pKa 10.0).
-
-
Basicity (Amine pKa): ~9.5 – 10.0
-
Rationale: Typical for primary aliphatic amines.
-
-
Isoelectric Point (pI): ~8.8
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Lipophilicity (LogP): ~3.4
-
Rationale: The butyl chain and halogen atoms significantly increase lipophilicity, facilitating cell membrane penetration.
-
Zwitterionic Equilibrium
At physiological pH (7.4), the compound exists primarily in a zwitterionic state. The phenolic proton transfers to the amine, creating a phenolate anion and an ammonium cation. This internal salt formation stabilizes the crystal lattice, resulting in a high melting point compared to non-ionic analogs.
Synthetic Pathway: The Betti Reaction[4][5][6][7][8][9][10]
The most authoritative method for synthesizing this compound is the Betti Reaction , a modified Mannich condensation. This three-component reaction involves an electron-rich phenol, an aldehyde, and ammonia (or an amine source).[1][2][3][4][5]
Retrosynthetic Analysis
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Target: 2-(1-Aminobutyl)-4-bromo-6-chlorophenol
-
Precursors:
-
Phenol Component: 4-Bromo-2-chlorophenol (Directs substitution to the vacant ortho position).
-
Aldehyde Component: Butyraldehyde (Butanal).
-
Amine Component: Ammonia (aq. or methanolic).
-
Reaction Mechanism[4][6]
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Imine Formation: Butyraldehyde condenses with ammonia to form the reactive imine (1-iminobutane).
-
Nucleophilic Attack: The electron-rich 4-bromo-2-chlorophenol attacks the electrophilic carbon of the imine. The reaction is ortho-selective due to hydrogen bonding between the phenolic proton and the imine nitrogen.
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Re-aromatization: Proton transfer restores the aromaticity, yielding the Betti base.
Experimental Protocol (Standardized)
Note: This protocol is adapted for research-grade synthesis.
-
Reagents: Dissolve 4-bromo-2-chlorophenol (10 mmol) in Ethanol (20 mL).
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Addition: Add Butyraldehyde (12 mmol) followed by aqueous Ammonia (25%, 15 mmol).
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Incubation: Stir the mixture at 25–40°C for 24–48 hours. Avoid high heat to prevent polymerization of the aldehyde.
-
Precipitation: The product often precipitates as a solid due to its zwitterionic character. If no precipitate forms, evaporate solvent to 50% volume and cool to 4°C.
-
Purification: Filter the crude solid and wash with cold diethyl ether (removes unreacted phenol). Recrystallize from Ethanol/Water (8:2).
Reactivity & Stability Profile
Chelation Potential
The ortho-aminophenol motif is a privileged ligand structure (N,O-bidentate).
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Coordination: It readily coordinates with transition metals (Cu(II), Zn(II), Fe(III)) forming stable 5-membered chelate rings.
-
Application: Can be used to synthesize Schiff base ligands (salen-type) by condensing the amine with another equivalent of aldehyde.
Chemical Stability
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Oxidation: The phenol ring is susceptible to oxidation to quinones, especially under basic conditions. Store under inert atmosphere (Argon/Nitrogen) if high purity is required.
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Hygroscopicity: As a salt/zwitterion, the compound may be hygroscopic. Store in a desiccator.
Biological & Pharmacological Applications[4][9][12]
Antimicrobial Activity
Halogenated phenols are potent uncouplers of oxidative phosphorylation in bacteria. The addition of the aminobutyl chain enhances this activity via two mechanisms:
-
Membrane Permeability: The lipophilic butyl chain assists in penetrating the lipid bilayer of Gram-positive bacteria.
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Targeting: The cationic amine group interacts with anionic phospholipid headgroups, increasing local concentration at the membrane surface.
CNS Activity Potential
The structure bears resemblance to amino-alkyl pharmacophores found in CNS agents. The 4-bromo/6-chloro substitution pattern modulates metabolic stability (blocking para-hydroxylation) and influences receptor binding affinity through halogen bonding.
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Do not eat/drink in lab. Wash hands post-handling. |
| Skin/Eye Irritant | Causes skin/eye irritation (H315/H319) | Wear nitrile gloves and safety goggles. |
| Aquatic Toxicity | Toxic to aquatic life | Dispose of as halogenated organic waste. |
Disposal: Do not flush down drains. This compound resists biodegradation due to halogenation. Incineration with scrubber systems (for HCl/HBr) is the required disposal method.
References
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Betti, M. (1900).[1][6][4] "Über die Kondensation von Aldehyden mit Phenolen und aromatischen Aminen". Gazzetta Chimica Italiana, 30, 301.[4] (Foundational Betti reaction reference).
-
Cardellicchio, C., et al. (2010). "The Betti reaction: an efficient tool for the synthesis of enantiopure aminoalkylnaphthols". Tetrahedron: Asymmetry, 21(5), 507-517. Link
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Sigma-Aldrich. "2-(1-Aminobutyl)-4-bromo-6-chlorophenol Product Sheet". CAS: 1824394-59-3. Link
-
PubChem. "2-Amino-4-bromo-6-chlorophenol Compound Summary". (Structural analog data for pKa/LogP extrapolation). Link
- Fülöp, F. (2001). "Synthesis and application of Betti bases". Chemical Reviews, 101(7), 2181-2204. (Comprehensive review on reactivity).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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